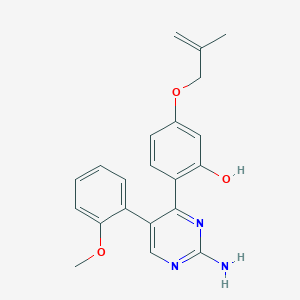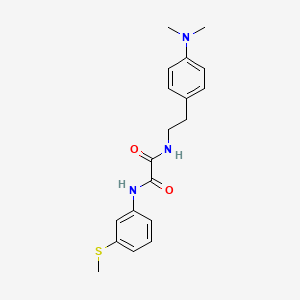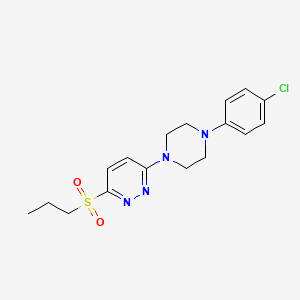
3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. This compound is also known as CSPD and has been extensively studied for its unique properties and mechanisms of action.
Wirkmechanismus
CSPD acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in the regulation of various physiological and psychological processes such as mood, anxiety, and pain. CSPD binds to the 5-HT1A receptor and inhibits its activity, leading to a decrease in the release of serotonin in the brain. This mechanism of action makes CSPD a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
CSPD has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the level of anxiety in rodents and improve cognitive function. CSPD has also been shown to have analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
CSPD has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor, making it a potent antagonist. It is also stable and can be easily synthesized in large quantities. However, CSPD has some limitations in lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some experiments.
Zukünftige Richtungen
There are several future directions for the research on CSPD. One potential direction is the development of new drugs based on the structure of CSPD. Researchers can modify the structure of CSPD to improve its pharmacokinetic properties and increase its efficacy. Another potential direction is the investigation of the effects of CSPD on other serotonin receptors. Finally, researchers can investigate the potential use of CSPD in the treatment of various psychiatric disorders in humans.
Conclusion:
In conclusion, CSPD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. It has a unique mechanism of action that makes it a promising candidate for the development of new drugs. CSPD has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on CSPD, including the development of new drugs and investigation of its effects on other serotonin receptors.
Synthesemethoden
The synthesis of CSPD involves the reaction of 4-chlorophenylpiperazine with 6-bromo-3-(propylsulfonyl)pyridazine in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain pure CSPD. This method has been optimized to provide a high yield of CSPD with good purity.
Wissenschaftliche Forschungsanwendungen
CSPD has been extensively studied for its potential applications in various fields such as pharmacology, medicinal chemistry, and neuroscience. It has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-6-propylsulfonylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c1-2-13-25(23,24)17-8-7-16(19-20-17)22-11-9-21(10-12-22)15-5-3-14(18)4-6-15/h3-8H,2,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBMZBNSCARZDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)

![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)
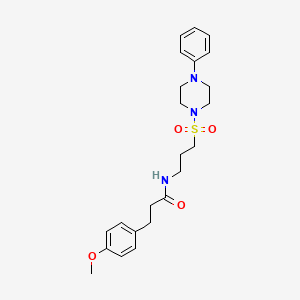
![N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(phenylmethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2394980.png)

![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)
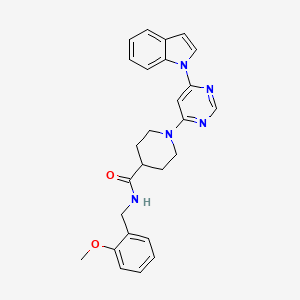
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)


